molecular formula C7H15NO B1355888 2-(Cyclopentyloxy)ethylamine CAS No. 933732-12-8

2-(Cyclopentyloxy)ethylamine

Cat. No.: B1355888
CAS No.: 933732-12-8
M. Wt: 129.2 g/mol
InChI Key: QUTGXAIWZAMYEM-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)ethylamine is an organic compound with the molecular formula C₇H₁₅NO. It is characterized by a cyclopentane ring attached to an ethylamine group through an oxygen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

2-(Cyclopentyloxy)ethylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups. Additionally, this compound can act as a substrate for monoamine oxidases, leading to the production of corresponding aldehydes and ammonia .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by modulating the activity of G-protein coupled receptors (GPCRs) . This modulation can lead to changes in intracellular calcium levels and the activation of downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding affinity to DNA . This compound also impacts cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the receptor-ligand complex. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism . It can be metabolized by monoamine oxidases to produce corresponding aldehydes and ammonia . Additionally, this compound can undergo conjugation reactions with glucuronic acid and sulfate, facilitating its excretion from the body . These metabolic pathways are essential for maintaining the homeostasis of this compound levels within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can be taken up by cells via specific transporters, such as amino acid transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound can also be distributed to different tissues through the bloodstream, where it can exert its effects on distant organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by specific targeting signals and post-translational modifications that direct it to particular organelles . The presence of this compound in these compartments allows it to interact with different biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclopentyloxy)ethylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclopentanol with ethylene oxide, followed by the amination of the resulting 2-(cyclopentyloxy)ethanol with ammonia or an amine under suitable conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where cyclopentanol and ethylene oxide are reacted under controlled temperatures and pressures. The intermediate product, 2-(cyclopentyloxy)ethanol, is then subjected to amination using ammonia or an amine in the presence of a catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(Cyclopentyloxy)ethylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentyloxy)ethanol
  • 2-(Cyclopentyloxy)ethanamine
  • Cyclopentanol derivatives

Uniqueness

2-(Cyclopentyloxy)ethylamine is unique due to its specific structure, which combines a cyclopentane ring with an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-cyclopentyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTGXAIWZAMYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588429
Record name 2-(Cyclopentyloxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933732-12-8
Record name 2-(Cyclopentyloxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethoxy)cyclopentane
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